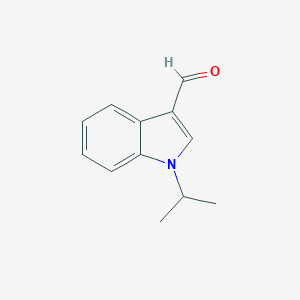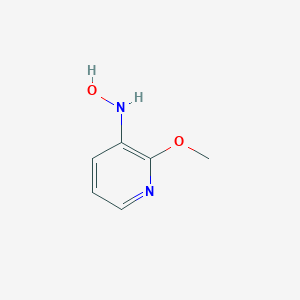
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is a chemical compound with a complex structure that includes a nitroso group, a hydroxy group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-1-propanamine with nitrous acid to introduce the nitroso group, followed by the addition of a hydroxy group through a subsequent reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxy and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases where nitric oxide plays a role.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine involves its ability to release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as enzymes and receptors, modulating pathways involved in vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-hexanimine
- N-Phenyl-N’-[5,7,7-tricyano-8-(2-hydroxy-1-naphthyl)-2-methyl-1,2,3,7,8,8a-hexahydro-6-isoquinolinyl]thiourea
- 4-Hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to release nitric oxide makes it particularly valuable in research and therapeutic applications .
Properties
CAS No. |
146724-84-7 |
|---|---|
Molecular Formula |
C5H14N4O2 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(E)-hydroxyimino-[methyl-[3-(methylamino)propyl]amino]-oxidoazanium |
InChI |
InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,10H,3-5H2,1-2H3/b9-7+ |
InChI Key |
BPBUJYBQUBMWDT-VQHVLOKHSA-N |
SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Isomeric SMILES |
CNCCCN(C)/[N+](=N\O)/[O-] |
Canonical SMILES |
CNCCCN(C)[N+](=NO)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)








